Guanidine, N-cyclohexyl-N'-phenyl-
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Overview
Description
Guanidine, N-cyclohexyl-N’-phenyl- is a compound belonging to the guanidine family, which is known for its versatile functional group. Guanidines are characterized by their ability to form hydrogen bonds, high basicity, and planarity. These properties make them valuable in various biological and chemical applications .
Preparation Methods
The synthesis of N-cyclohexyl-N’-phenyl-guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method utilizes thiourea derivatives as guanidylating agents, often in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry .
Chemical Reactions Analysis
N-cyclohexyl-N’-phenyl-guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or other nucleophiles.
Common reagents and conditions for these reactions include thiourea derivatives, cyanamides, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl-N’-phenyl-guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-phenyl-guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-cyclohexyl-N’-phenyl-guanidine can be compared with other guanidine derivatives such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
N-cyclohexyl-N’-[[4-(1,1-dimethylethyl)phenyl]methyl]-guanidine: Another guanidine derivative with similar structural features.
The uniqueness of N-cyclohexyl-N’-phenyl-guanidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other guanidine derivatives .
Properties
CAS No. |
101010-25-7 |
---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-cyclohexyl-1-phenylguanidine |
InChI |
InChI=1S/C13H19N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H3,14,15,16) |
InChI Key |
KSGLRGLKLQWENW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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